molecular formula C11H14N2O2S2 B3008413 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 74602-28-1

2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole

Katalognummer B3008413
CAS-Nummer: 74602-28-1
Molekulargewicht: 270.37
InChI-Schlüssel: WFOYMSDJTZLOAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a chemical compound with the molecular formula C11H14N2O2S2 . It has an average mass of 270.371 Da and a monoisotopic mass of 270.049683 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole consists of a dihydroimidazole ring attached to a benzylsulfanyl group and a methylsulfonyl group . The Automated Topology Builder (ATB) and Repository could potentially be used to facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of this biomolecular system .

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition

This compound has been evaluated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. The compound’s ability to selectively inhibit COX-2 over COX-1 is particularly valuable as it can reduce the risk of gastrointestinal side effects associated with non-selective inhibitors.

Anti-inflammatory Activity

In relation to its COX-2 inhibition properties, this compound has also been tested for its anti-inflammatory activity . It has shown promising results in vivo, indicating its potential for development into a therapeutic agent for treating inflammatory conditions.

Ulcerogenic Liability Assessment

The safety profile of this compound has been assessed by examining its ulcerogenic liability . This is crucial for the development of any anti-inflammatory drug, as many such agents can cause gastrointestinal ulcers. The compound exhibited a low ulcer index, suggesting a safer profile compared to other compounds.

Antifungal Activity

Sulfone derivatives, including this compound, have been synthesized and tested for antifungal activity . They have shown effectiveness against various plant pathogenic fungi, indicating their potential use in agricultural fungicides. Some derivatives have even outperformed commercial fungicides, highlighting their significance in addressing fungal resistance.

Drug-likeness and ADME Prediction

The compound’s physicochemical properties, drug-likeness, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles have been studied in silico . These studies are essential for predicting the compound’s behavior in biological systems and its suitability as a drug candidate.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and the COX-2 enzyme . These studies help in elucidating the binding affinity and mode of action, which are critical for rational drug design.

Safety and Hazards

The safety and hazards associated with 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole are not well-documented . It is recommended to handle this compound with appropriate safety measures until more information is available.

Eigenschaften

IUPAC Name

2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOYMSDJTZLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.